Home > Products > Screening Compounds P90550 > 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one
1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one - 1433830-68-2

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

Catalog Number: EVT-2936068
CAS Number: 1433830-68-2
Molecular Formula: C11H12O2
Molecular Weight: 176.215
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Racemic 6-acetyl-3,4-dihydro-3-hydroxy-7-methoxy-2,2-dimethyl-2H-1-benzopyran (2) []

Compound Description: This compound serves as a precursor to the synthesis of various 2,2-dimethylbenzopyrans, a class known for exhibiting diverse biological activities such as antibacterial, antifungal, antimicrobial, anticancer, antiulcer, and antifeedant properties []. Researchers aimed to resolve this racemic mixture into its enantiomers for further investigation of their individual activities.

6-Acetyl-3,4-dihydro-3,7-dihydroxy-2,2-dimethyl-2H-1-benzopyran diacetate (3) []

Compound Description: This diacetate derivative of the target compound was chemically synthesized []. Researchers attempted to deacetylate it using porcine pancreatic lipases (PPL) to obtain the corresponding diol, aiming to explore biocatalytic approaches for resolving the enantiomeric mixture of the parent compound.

8-Methoxy-3,4-dihydro-2H-1-benzopyran-3-ol (1) []

Compound Description: A simple and efficient synthesis for this compound was reported []. The procedure involves several steps, including the formation of an oxirane intermediate, ring cleavage under acidic conditions, acylation, cyclization, and hydrolysis to yield the target compound.

3-Acetyl-4-hydroxycoumarin []

Compound Description: This compound is a key starting material for synthesizing the title compound, N′-[1-(2,4-dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene)ethyl]thiophene-2-carbohydrazide []. The reaction involves a condensation with thien-2-ylcarbonyl hydrazide.

N′-[1-(2,4-Dioxo-3,4-dihydro-2H-1-benzopyran-3-ylidene)ethyl]thiophene-2-carbohydrazide []

Compound Description: This compound was synthesized through the condensation of 3-acetyl-4-hydroxycoumarin with thien-2-ylcarbonyl hydrazide []. The crystal structure reveals that the benzopyran ring system is nearly coplanar with the thiophene ring.

6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid []

Compound Description: This compound is a key intermediate in the synthesis of Nebivolol, a drug used to treat hypertension []. A six-step synthesis of this compound was developed, which involves esterification, rearrangement, acylation, cyclization, hydrolysis, and hydrogenation.

trans-6-Acetyl-4S-(3,5-difluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3R-ol []

Compound Description: This compound belongs to a group of benzopyran derivatives with potential therapeutic applications in treating a wide range of disorders [], including anxiety, mania, depression, epilepsy, Parkinson’s disease, psychosis, migraine, cerebral ischemia, Alzheimer’s disease, schizophrenia, and aggression. These compounds are believed to exert their effects by interacting with specific targets in the central nervous system.

trans-6-Acetyl-4S-(2,3,4-trifluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3R-ol []

Compound Description: Similar to the previous compound, this benzopyran derivative is suggested as a potential therapeutic agent for various neurological and psychiatric disorders []. It shares a similar structure with the previous compound but contains a trifluorobenzoylamino group instead of a difluorobenzoylamino group.

trans-6-Acetyl-4S-(5-fluoro-2-methylbenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3R-ol []

Compound Description: This compound, another benzopyran derivative with a distinct benzoylamino substitution pattern, is also proposed as a potential therapeutic agent for various neurological and psychiatric disorders [].

trans-7-Acetyl-4-(4-fluorobenzoylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol []

Compound Description: This compound, belonging to the same group of benzopyran derivatives, is proposed as a potential therapeutic agent for various neurological and psychiatric disorders [].

7-[3-(4-acetyl-3-methoxy-2-propylphenoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid (SC-41930) [, , , , , ]

Compound Description: SC-41930 is a potent, orally active leukotriene B4 receptor antagonist [] . It demonstrates efficacy in various animal models of inflammatory bowel disease [, ]. It inhibits neutrophil infiltration and reduces vascular permeability in inflamed tissues []. Additionally, it exhibits multiple actions, including inhibition of superoxide, leukotriene B4, and prostaglandin E2 production []. It also inhibits phospholipase A2 and leukotriene A4 hydrolase []. The optical isomers of SC-41930 show different potencies in inhibiting granulocyte accumulation [].

Ro 23-3544 (7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid) [, ]

Compound Description: Ro 23-3544 is a potent leukotriene D4 antagonist, exhibiting greater potency and a longer duration of action than the standard FPL 55712 []. It also demonstrates potent inhibition of bronchoconstriction induced by leukotriene B4, unlike FPL 55712. This compound showcases the potential for developing effective leukotriene antagonists based on the 3,4-dihydro-2H-1-benzopyran scaffold.

3,4-dihydro-6-hydroxy-N,N,N-2,5,7,8-heptamethyl-2H-1-benzopyran-2-ethanaminium 4-methylbenzenesulfonate (Compound 1) []

Compound Description: Compound 1 is a water-soluble ammonium analog of α-tocopherol, a potent antioxidant also known as vitamin E []. It demonstrates strong antioxidant properties, acting as a scavenger of oxygen-derived free radicals []. It significantly inhibits lipid peroxidation and scavenges superoxide and hydroxyl radicals []. This compound's ability to reduce infarct size during myocardial ischemia/reperfusion is attributed to its radical-scavenging properties [].

5-Acetyl-3-amino-3,4-dihydro-2H-1-benzopyran []

Compound Description: This enantiomerically pure compound was synthesized starting from D- or L-serine, with a crucial step involving radical cyclization to form the benzopyran ring [].

Methyl 3-amino-3,4-dihydro-2H-1-benzopyran-5-carboxylate []

Compound Description: Similar to the previous compound, this enantiomerically pure compound was synthesized from D- or L-serine, highlighting the utility of chiral starting materials in accessing optically active 3,4-dihydro-2H-1-benzopyran derivatives [].

(−)-(3S,4R)-4-(N-acetyl-N-hydroxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol (Y-26763) [, ]

Compound Description: Y-26763 is a novel potassium channel opener investigated for its vasodilatory effects []. It hyperpolarizes the cell membrane, inhibits noradrenaline-induced calcium influx, and attenuates smooth muscle contraction [, ]. It has the potential as an antihypertensive agent.

7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(4-thiazolyl)phenoxy]propoxy]-3,4-dihydro-8-propyl-2H-1-benzopyran-2-carboxylic acid (SC-50605) []

Compound Description: SC-50605 represents a second-generation leukotriene B4 receptor antagonist developed by replacing the methyl ketone group of SC-41930 with a thiazole ring []. It exhibits superior potency compared to SC-41930 in various in vitro and in vivo models of inflammation, highlighting the impact of structural modifications on biological activity [].

(+)-(3S,4R)-4-(N-Acetyl-N-benzyloxyamino)-6-cyano-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ol (Y-27152) []

Compound Description: Y-27152 is a long-acting potassium channel opener with potential antihypertensive effects []. Compared to other potassium channel openers, it demonstrates a longer duration of action and a reduced tendency to cause tachycardia, a common side effect of this class of drugs [].

6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentyloxy]-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (Ro 23-3544, Compound 1) []

Compound Description: This compound, also referred to as Ro 23-3544, acts as a leukotriene-D4 antagonist []. The study focused on its in vitro skin permeation and retention using a hairless guinea pig model, exploring different topical vehicles for enhanced drug delivery.

(Z)-3-arylidene-4-acetyl-3,4-dihydro-2H-1,4-benzoxazines []

Compound Description: This class of compounds, characterized by an exocyclic enamide moiety, was successfully synthesized and subjected to highly enantioselective hydrogenation using a rhodium catalyst []. The reaction yielded chiral 3-alkyl-3,4-dihydro-2H-benzo[1,4]oxazine derivatives with high enantiomeric excesses.

trans-3,4-dihydro-2,2-dimethyl-4-(2-oxopiperidin-1-yl)-7-(trifluoromethyl)-2H-1-benzopyran-3-ol (24) []

Compound Description: Compound 24 is a potent potassium channel activator, exhibiting enhanced relaxant activity on guinea pig isolated tracheal spirals compared to cromakalim, a known potassium channel opener []. The resolution of this compound into its enantiomers revealed that the (+)-isomer is the more active form.

3(R)-(N,N-Dicyclobutylamino)-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide (R,R)-tartrate Monohydrate (AZD7371) []

Compound Description: AZD7371, a selective 5-hydroxytryptamine 1A (5-HT1A) receptor antagonist, was investigated for its potential in treating irritable bowel syndrome (IBS) []. Although it showed no significant symptomatic improvement in IBS patients in a clinical trial, preclinical studies demonstrated its ability to inhibit visceral pain-related responses in animal models.

α,α′-[iminobis(methylene)]bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol) hydrochloride (Nebivolol) [, ]

Compound Description: Nebivolol, a racemic mixture, is a β1-selective adrenergic receptor blocker primarily used in treating hypertension [, ]. It exhibits vasodilatory effects and is known for its long duration of action. The drug's effectiveness and safety profile have made it a widely prescribed medication for managing high blood pressure.

α,α′-[iminobismethylene]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (1) []

Compound Description: This compound serves as a crucial intermediate in the synthesis of Nebivolol, a β1-selective adrenergic receptor blocker widely used as an antihypertensive medication []. The reported synthesis offers a mild and efficient approach for preparing this key intermediate.

6-Fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid []

Compound Description: This compound is a key intermediate in the synthesis of Nebivolol []. A new synthetic route for this compound was developed from p-fluorophenol, which involves methylation, Friedel-Crafts reaction, Michael addition, and cyclization.

3-amino-6-methoxy-3,4-dihydro-2H-[1]benzopyran-4-one hydrochloride []

Compound Description: This compound serves as a vital intermediate in synthesizing PD128907, a dopamine D3 receptor selective agonist []. A multi-step synthesis of this compound was developed from p-hydroxyanisole.

4-(2-Methylene-1-ethyl-3,3-dimethylindoline-2′-yl)-6,8-dibromo-1′-ethyl-3′,3′-dimethylspiro-[3,4-dihydro-2H-1-benzopyran-2,2′-indoline] []

Compound Description: This dicondensed spiropyran (DC), incorporating the 3,4-dihydro-2H-1-benzopyran moiety, was synthesized and its crystal structure determined []. The molecule consists of a benzopyran ring system linked to two indoline units through a spiro junction.

4-[(1-Cyclohexenyl)nitromethyl]-2-(3,4-methylenedioxyphenyl)-3-nitro-3,4-dihydro-2H-1-benzopyran []

Compound Description: The crystal structure of this 3,4-dihydro-2H-1-benzopyran derivative was determined []. The analysis revealed that the molecule adopts a specific conformation with a gauche, gauche, and trans arrangement of hydrogen atoms attached to four consecutive chiral centers.

2-Hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-one []

Compound Description: The crystal structure of this 3,4-dihydro-2H-1-benzopyran derivative, featuring a trifluoromethyl group at the 2-position and a ketone group at the 4-position, was elucidated []. The analysis revealed the compound's conformational preferences and hydrogen bonding patterns, contributing to a deeper understanding of its structural features.

6-fluoro-3,4-dihydro-2H-1-benzopyran-2-formaldehyde [, ]

Compound Description: This compound is a key intermediate in the synthesis of (R) or (S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a precursor to nebivolol hydrochloride []. It can be synthesized from 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol through oxidation [].

Overview

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one, also known as a chromone derivative, is a compound characterized by a benzopyran structure with an ethanone functional group. This compound belongs to a class of organic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The benzopyran moiety is particularly significant in medicinal chemistry due to its prevalence in natural products and pharmacologically active compounds.

Source and Classification

The compound can be sourced from various natural products or synthesized through chemical reactions involving chromones or related structures. It is classified under the category of benzopyrans, which are bicyclic compounds featuring a benzene ring fused to a pyran ring. These compounds are often investigated for their potential therapeutic applications in various fields such as oncology and neurology.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one can be achieved through several methods:

  1. Condensation Reactions: Starting from chromone derivatives, condensation with appropriate aldehydes or ketones can yield the desired product. For instance, the reaction of 3-hydroxychromone with acetyl chloride under basic conditions can lead to the formation of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one.
  2. Cyclization Techniques: Utilizing cyclization methods involving phenolic compounds can also facilitate the formation of the benzopyran structure. This may include employing acid catalysts to promote the cyclization of substituted phenols with suitable electrophiles.
  3. Reduction Processes: The reduction of corresponding chromone derivatives using reducing agents like lithium aluminum hydride can yield dihydro derivatives which can be further functionalized to achieve the target compound.

Technical details such as reaction conditions (temperature, solvent choice, and time) are crucial for optimizing yields and purity of the synthesized product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one can be represented as follows:

  • Molecular Formula: C₁₃H₁₀O₂
  • Molecular Weight: Approximately 202.22 g/mol

The structure features a fused benzopyran ring system with an ethanone substituent at the 3-position. The stereochemistry may influence its biological activity and binding affinity to various biological targets.

Structural Representation

The compound's structure can be depicted in two-dimensional chemical notation or three-dimensional models to illustrate its spatial configuration.

Chemical Reactions Analysis

Reactions and Technical Details

  1. Electrophilic Substitution: The presence of electron-rich aromatic systems allows for electrophilic aromatic substitution reactions, which can modify the benzopyran core for enhanced biological activity.
  2. Nucleophilic Attacks: The carbonyl group in the ethanone moiety can undergo nucleophilic attacks by various nucleophiles, leading to further functionalization.
  3. Oxidation and Reduction: The compound can participate in redox reactions where it may act as either an oxidizing or reducing agent depending on the reaction conditions.

These reactions are fundamental for exploring its potential derivatives with varied pharmacological profiles.

Mechanism of Action

Process and Data

The mechanism of action for 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one involves interaction with specific biological targets:

  1. Antioxidant Activity: The compound may scavenge free radicals through redox reactions, thereby reducing oxidative stress within cells.
  2. Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways or cancer cell proliferation, contributing to its therapeutic effects.

Quantitative data on binding affinities and inhibition constants would provide insight into its efficacy as a drug candidate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a pale yellow solid or oil depending on purity.
  • Melting Point: Specific melting points should be determined experimentally for different batches.

Chemical Properties

  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water.
  • Stability: Stability under various pH conditions should be evaluated to ensure its usability in biological applications.

Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to characterize these properties accurately.

Applications

Scientific Uses

  1. Pharmaceutical Development: Due to its potential anti-inflammatory and anticancer properties, this compound is a candidate for further development in drug formulation.
  2. Biochemical Research: It can serve as a tool compound for studying enzyme mechanisms or cellular pathways involved in disease processes.
  3. Natural Product Synthesis: Its structural features make it valuable in synthesizing more complex natural products or analogs that may exhibit enhanced biological activities.
Synthetic Methodologies for 1-(3,4-Dihydro-2H-1-Benzopyran-3-yl)Ethan-1-One

The synthesis of the 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one core relies on efficient construction of the dihydrobenzopyran (chroman) scaffold followed by specific functionalization at the C3 position to introduce the acetyl moiety. Strategies focus on controlling regiochemistry and stereochemistry while optimizing yields.

Cyclization Strategies for Benzopyran Scaffold Assembly

The 3,4-dihydro-2H-1-benzopyran (chroman) ring system serves as the fundamental framework. Two predominant cyclization methodologies are employed, differing in the nature of the starting materials and the reaction conditions.

Acid-Catalyzed Ring Closure of Phenolic Precursors

This classic approach leverages Brønsted or Lewis acids to catalyze the intramolecular Friedel-Crafts alkylation or related cyclizations of phenolic substrates bearing unsaturated side chains. A common route involves reacting substituted 2-propenylphenols under acidic conditions. For instance, employing p-toluenesulfonic acid (p-TsOH) in refluxing toluene or xylene efficiently promotes cyclodehydration, yielding the dihydrobenzopyran core [6] [8]. Phosphoric acid (H₃PO₄) and polyphosphoric acid (PPA) are also effective catalysts, particularly for less reactive precursors, operating at elevated temperatures (80-120°C). Trifluoroacetic acid (TFA) offers a milder alternative, suitable for acid-sensitive functionalities, typically used at room temperature or with mild heating. Anhydrous solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are crucial to prevent hydrolysis side reactions. Key advantages include readily available starting materials and operational simplicity. However, regioselectivity can be an issue with unsymmetrical phenols, and strong acids may promote dehydration to form undesired chromene byproducts if reaction control is inadequate. Yields typically range from 60% to 85%, heavily dependent on the substitution pattern and acid strength [6] [8].

Base-Mediated Aldol Condensation Approaches

Base-catalyzed methods offer a complementary route, often involving aldol-type condensations. A prominent strategy utilizes o-hydroxyacetophenone derivatives reacting with aldehydes (particularly acetaldehyde or its equivalents like paraldehyde) under basic conditions. Common bases include potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or piperidine in refluxing solvents like ethanol, acetic acid, or toluene. This Knoevenagel-Doebner variant or related condensations lead initially to intermediates that cyclize to form the chroman-4-one (flavanone) system. Subsequent selective reduction of the carbonyl at C4, often using sodium borohydride (NaBH₄) in methanol or tetrahydrofuran (THF), yields the 3,4-dihydro-2H-1-benzopyran structure. Alternatively, direct cyclization can occur using precursors like o-hydroxybenzaldehydes with ketones bearing active methylene groups adjacent to carbonyls (e.g., acetone, ethyl acetoacetate) under basic catalysis [2] [4]. This route provides access to C3-substituted chromans directly if the ketone component already contains the desired acetyl group. While offering good regiocontrol for specific substitutions, the multi-step nature and potential for over-condensation or epimerization at C2 and C3 are limitations. Yields for the condensation step vary significantly (40-75%), influenced by the electronic nature of the substituents [2] [4].

Table 1: Acid-Catalyzed Cyclization Performance Comparison

Acid CatalystTypical SolventTemperature Range (°C)Key AdvantagesKey DisadvantagesTypical Yield Range (%)
p-TsOHToluene, Xylene110-140 (Reflux)Readily available, good activityHigh temp. needed, possible dehydration70-85
PPAN/A (Neat)80-100High conversion, handles less reactive substratesDifficult workup, corrosive65-80
Conc. H₃PO₄Toluene, DCE80-100Moderate costModerate activity, longer reaction times60-75
TFADCM, DCE25-40Mild, good functional group toleranceSlower, higher cost50-70

Functionalization at the 3-Position of Dihydrobenzopyran

Once the dihydrobenzopyran core is assembled, introducing the acetyl group (-COCH₃) specifically at the C3 position is critical. This position is a chiral center if the C2 substituent is not hydrogen, adding complexity. Two main strategies prevail.

Reductive Amination for Ketone Group Introduction

While primarily used for amine introduction, reductive amination principles can be adapted indirectly. A more direct route involves synthesizing the C3-ketone via oxidation of a C3-hydroxyl precursor. 3-Hydroxy-3,4-dihydro-2H-1-benzopyrans can be accessed through NaBH₄ reduction of readily available chroman-4-ones (flavanones). Subsequent oxidation of this C3-alcohol efficiently installs the ketone functionality. Jones reagent (chromic acid in H₂SO₄), pyridinium chlorochromate (PCC) in DCM, or Swern oxidation (oxalyl chloride/DMSO, then Et₃N) are commonly employed oxidants [7]. PCC and Swern oxidation are generally preferred for their milder conditions and better compatibility with the benzopyran system, yielding the target 1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethanone typically in 70-90% yield after purification. Careful control of reaction time and temperature is essential to prevent over-oxidation or degradation of the acid-sensitive benzopyran ring. This method benefits from the commercial availability of many flavanones as starting points. Stereochemistry at C3 (from the reduction step) is lost upon oxidation to the ketone [7].

Nucleophilic Substitution Reactions with Acetylating Agents

Direct acylation at C3 represents a more straightforward approach, though it requires an appropriate electrophilic site. This typically involves the alkylation of C3-enolates derived from chroman-4-ones. Deprotonation of the acidic C3-proton adjacent to the carbonyl in chroman-4-one using strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) in aprotic solvents (THF, dimethylformamide (DMF)) generates a nucleophilic enolate. This enolate readily reacts with acetylating electrophiles, most commonly acetyl chloride (CH₃COCl) or acetic anhydride ((CH₃CO)₂O), to yield 1-(4-oxochroman-3-yl)ethanone derivatives. Subsequent cleavage of the C4-ketone is necessary to obtain the saturated target compound. This is achieved via modified Wolff-Kishner reduction (e.g., Huang-Minlon modification using hydrazine hydrate and KOH in ethylene glycol) or Clemmensen reduction (Zn(Hg), HCl). While direct, this route involves handling strong bases and reactive electrophiles and requires an additional deoxygenation step, making it somewhat less atom-economical than the oxidation pathway. Overall yields for the sequence (enolization/acylation followed by reduction) are typically moderate (50-70%) [2] [5]. Alternatively, Mannich reactions on chroman-4-ones followed by hydrolysis offer another pathway to introduce acetyl-like groups, but require additional steps.

Table 2: Functionalization Strategies at C3 Position

StrategyKey ReagentsMechanistic StepCritical ParametersTypical Yield Range (%)Stereochemical Outcome
Oxidation of C3-AlcoholNaBH₄ (red.), then PCC/Swern/Jones (oxid.)Reduction then OxidationTemperature control during oxidation, solvent purity70-90 (Oxidation step)Racemizes C3
Enolate AlkylationLDA/NaH, then Ac₂O/AcCl, then Wolff-Kishner/ClemmensenEnolization, Acylation, DeoxygenationBase strength, reaction time (acylation), harshness of deoxygenation50-70 (Overall sequence)Racemizes C3
Direct Catalytic AcetylationAc₂O, Lewis acid (e.g., AlCl₃, BF₃·OEt₂)Electrophilic Aromatic Substitution? / C-H activationCatalyst loading, regioselectivity controlLow (<40%), not preferredN/A

Industrial-Scale Optimization of Key Synthetic Steps

Transitioning from laboratory synthesis to cost-effective, safe, and environmentally responsible large-scale production necessitates significant optimization of the key reactions, particularly the cyclization and functionalization steps.

Solvent Selection and Reaction Yield Maximization

Solvent choice profoundly impacts reaction efficiency, safety, environmental footprint, and downstream processing on scale. For acid-catalyzed cyclizations, replacing high-boiling aromatic solvents like xylene (BP ~140°C) with toluene (BP ~110°C) or methylcyclohexane (BP ~100°C) reduces energy consumption and facilitates solvent recovery via distillation. Cyclopentyl methyl ether (CPME) emerges as a promising alternative due to its favorable properties: high boiling point (106°C), low water solubility, good stability under acidic and basic conditions, and relatively low toxicity compared to traditional ethereal solvents like THF or 1,4-dioxane. For base-mediated condensations and enolate generation, 2-methyltetrahydrofuran (2-MeTHF) derived from renewable resources offers advantages over THF: higher boiling point (80°C vs. 66°C), better phase separation in aqueous workups, and reduced peroxide formation tendency. Isopropanol (IPA) is often preferred over ethanol (EtOH) or methanol (MeOH) for reductions (e.g., NaBH₄) due to lower volatility and ease of recovery [3] [4]. Process intensification techniques like continuous flow chemistry are increasingly applied to cyclization steps. By precisely controlling residence time and temperature in a flow reactor, higher selectivity and yields (often 5-15% improvement) can be achieved compared to batch processing, alongside inherent safety benefits for exothermic reactions [3]. Design of Experiments (DoE) methodologies are crucial for identifying optimal solvent mixtures, reactant stoichiometries, concentrations, temperatures, and addition rates to maximize conversion and minimize impurities. For example, optimizing the water content in PPA-mediated cyclizations can significantly improve yield and reduce tar formation.

Catalytic Systems for Large-Scale Production

Developing efficient, recyclable, and environmentally benign catalysts is paramount for sustainable scale-up. Homogeneous Lewis acids like AlCl₃ or BF₃·OEt₂, traditionally used in Friedel-Crafts type reactions, suffer from stoichiometric waste generation, corrosivity, and difficult separation/recovery. Significant effort focuses on replacing them with heterogeneous catalysts. Zeolites (e.g., H-Beta, H-Y) and acidic mesoporous silica-aluminas demonstrate promising activity in promoting cyclization reactions of phenolic precursors. While initial activity might be lower than strong mineral acids, their key advantages include easy separation by filtration, regenerability via calcination, and reduced effluent toxicity. Catalyst lifetimes and leaching resistance under process conditions remain active research areas [4] [8]. For reduction steps (e.g., chroman-4-one to 3-hydroxy chroman), catalytic hydrogenation using supported metal catalysts (e.g., Pd/C, PtO₂, Raney Ni) under moderate pressure (5-50 bar H₂) is highly favored over stoichiometric reductants like NaBH₄ on large scales. It offers superior atom economy, generates only water as a byproduct, and the catalyst can often be recycled multiple times. Transfer hydrogenation systems (e.g., HCO₂NH₄ / Pd-C) provide a safe alternative to high-pressure H₂ gas. For oxidation steps (e.g., 3-OH chroman to 3-keto chroman), TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in combination with co-oxidants like NaOCl (Anelli-Montanari oxidation) or O₂/air catalyzed by Cu(I) or nitroxyl radicals, offer greener alternatives to stoichiometric chromium-based oxidants. These systems operate under milder conditions, produce less hazardous waste, and are increasingly scalable [4] [7]. Immobilized catalysts (e.g., polymer-supported reagents, silica-bound catalysts) are particularly attractive for flow chemistry applications, enabling continuous processing with integrated catalyst recovery.

Table 3: Solvent and Catalyst Optimization for Industrial Production

Process StepTraditional SystemOptimized Industrial SystemKey Benefits of Optimized System
Cyclization SolventXylene, DCEToluene, CPME, Flow Reactor (aqueous/organic)Lower BP, easier recovery, reduced EHS burden, higher throughput
Reduction SolventMeOH, THFIPA, 2-MeTHFLower volatility, renewable source (2-MeTHF), better workup
Cyclization CatalystH₂SO₄, PPA, AlCl₃ (stoichio.)Recyclable Zeolite (H-Beta), Acidic ResinHeterogeneous, recyclable, less corrosive waste stream
Reduction MethodNaBH₄ (stoichio.)Catalytic H₂ (Pd/C, Raney Ni)Catalytic, atom-economical, water byproduct, recyclable catalyst
Oxidation MethodPCC, Jones reagentTEMPO/NaOCl, TEMPO/O₂ (Catalytic Cu)Avoids toxic Cr(VI) waste, milder conditions, catalytic oxidant

Properties

CAS Number

1433830-68-2

Product Name

1-(3,4-dihydro-2H-1-benzopyran-3-yl)ethan-1-one

IUPAC Name

1-(3,4-dihydro-2H-chromen-3-yl)ethanone

Molecular Formula

C11H12O2

Molecular Weight

176.215

InChI

InChI=1S/C11H12O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-5,10H,6-7H2,1H3

InChI Key

UYKNUEWTYCVFRX-UHFFFAOYSA-N

SMILES

CC(=O)C1CC2=CC=CC=C2OC1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.